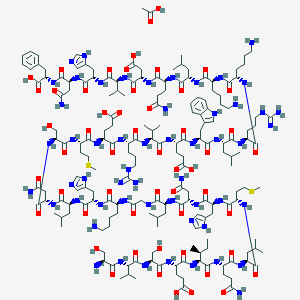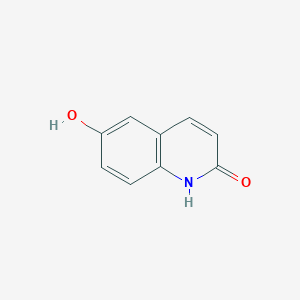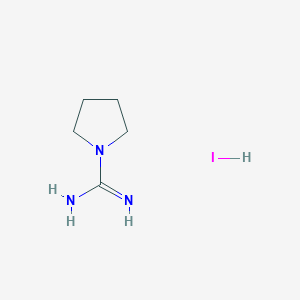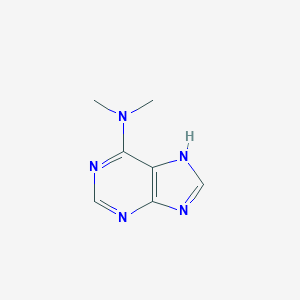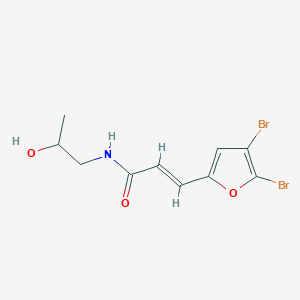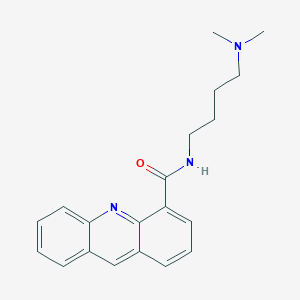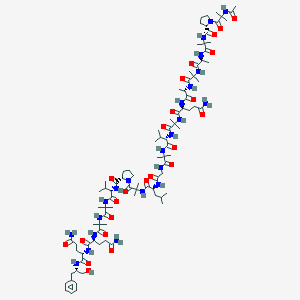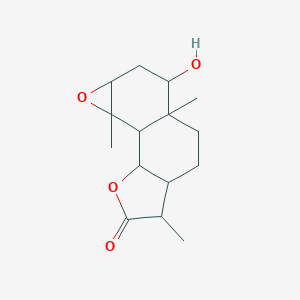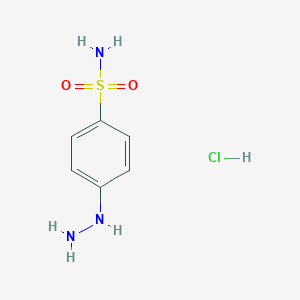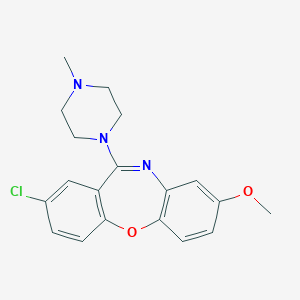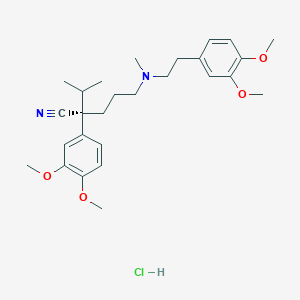
2-Butoxy-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butoxy-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone, also known as KT5823, is a selective inhibitor of protein kinase G (PKG). PKG plays a crucial role in various physiological and pathophysiological processes, such as vasodilation, platelet aggregation, and smooth muscle relaxation. KT5823 has been extensively used as a research tool to investigate the role of PKG in these processes.
Mécanisme D'action
2-Butoxy-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone selectively inhibits PKG by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets of PKG, leading to the inhibition of various physiological processes that are regulated by PKG.
Effets Biochimiques Et Physiologiques
2-Butoxy-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone has been shown to inhibit the phosphorylation of various downstream targets of PKG, such as vasodilator-stimulated phosphoprotein (VASP) and myosin light chain (MLC). This leads to the inhibition of vasodilation, platelet aggregation, and smooth muscle relaxation, which are regulated by PKG.
Avantages Et Limitations Des Expériences En Laboratoire
2-Butoxy-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone has several advantages as a research tool. It is a highly selective inhibitor of PKG and does not inhibit other kinases, such as protein kinase A (PKA) and protein kinase C (PKC). This allows for the specific investigation of the role of PKG in various physiological processes. However, 2-Butoxy-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone also has some limitations. It has a relatively short half-life and is rapidly metabolized in vivo, which limits its use in animal studies. Additionally, its potency may vary depending on the experimental conditions, such as the concentration of ATP and cGMP.
Orientations Futures
There are several future directions for the use of 2-Butoxy-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone in research. One potential application is the investigation of the role of PKG in cancer. PKG has been shown to play a role in the proliferation, migration, and invasion of cancer cells, and 2-Butoxy-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone may be a useful tool for studying these processes. Another potential application is the development of novel PKG inhibitors with improved potency and selectivity, which may have therapeutic potential for various diseases. Finally, the use of 2-Butoxy-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone in combination with other inhibitors or drugs may provide insights into the complex signaling pathways that regulate physiological processes.
Méthodes De Synthèse
2-Butoxy-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone can be synthesized by the reaction of 2,4-dichlorophenylhydrazine with 2-butoxyacetyl chloride in the presence of triethylamine, followed by reaction with 1H-imidazole in the presence of sodium hydride and DMF.
Applications De Recherche Scientifique
2-Butoxy-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone has been widely used in scientific research to investigate the role of PKG in various physiological and pathophysiological processes. For example, 2-Butoxy-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone has been used to study the mechanism of vasodilation in response to nitric oxide (NO) and cyclic guanosine monophosphate (cGMP), which are known to activate PKG. 2-Butoxy-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone has also been used to investigate the role of PKG in platelet aggregation and smooth muscle relaxation.
Propriétés
Numéro CAS |
106837-08-5 |
|---|---|
Nom du produit |
2-Butoxy-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone |
Formule moléculaire |
C15H16Cl2N2O2 |
Poids moléculaire |
327.2 g/mol |
Nom IUPAC |
2-butoxy-1-(2,4-dichlorophenyl)-2-imidazol-1-ylethanone |
InChI |
InChI=1S/C15H16Cl2N2O2/c1-2-3-8-21-15(19-7-6-18-10-19)14(20)12-5-4-11(16)9-13(12)17/h4-7,9-10,15H,2-3,8H2,1H3 |
Clé InChI |
DTCBDIOPEGXSGI-UHFFFAOYSA-N |
SMILES |
CCCCOC(C(=O)C1=C(C=C(C=C1)Cl)Cl)N2C=CN=C2 |
SMILES canonique |
CCCCOC(C(=O)C1=C(C=C(C=C1)Cl)Cl)N2C=CN=C2 |
Synonymes |
Ethanone, 2-butoxy-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



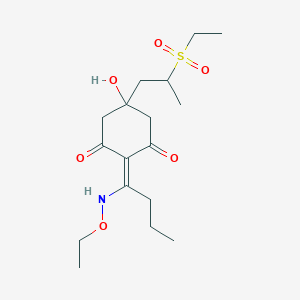
![3-(2-Chloroethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B21650.png)
![2-n-Butyl-4-[(2-bromoethoxy)-3,5-diiodobenzoyl]benzofuran](/img/structure/B21652.png)
